2,3-Butadien-1-amine hydrochloride

Catalog No.
S818304
CAS No.
473742-53-9
M.F
C4H8ClN
M. Wt
105.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Butadien-1-amine hydrochloride

CAS Number

473742-53-9

Product Name

2,3-Butadien-1-amine hydrochloride

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h3H,1,4-5H2;1H

InChI Key

QMSDINOHTQOMCG-UHFFFAOYSA-N

SMILES

C=C=CCN.Cl

Canonical SMILES

C=C=CCN.Cl

Syntheses and Anti-Inflammatory Activities of Pyrimidines

Industrial Transformations of 1,3-Butadiene

Industrial Transformations of 1,3-Butadiene

Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers

Reductive Amination

Synthesis of Biomass-Derived Feedstock

2,3-Butadien-1-amine hydrochloride is an organic compound with the molecular formula C₄H₈ClN and a molecular weight of approximately 105.57 g/mol. It is characterized by its structure, which includes a butadiene backbone with an amine functional group. This compound is also known by alternative names such as 3-Buten-1-amine hydrochloride and 4-Amino-1-butene hydrochloride. It is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it more accessible for various applications in research and industry .

There is no documented information on the mechanism of action of 2,3-Butadien-1-amine hydrochloride. Without specific research on its biological properties, it is impossible to determine its potential role in biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures.
Due to its reactive amine and alkene groups. Some notable reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Addition Reactions: The double bonds in the butadiene structure can undergo electrophilic addition reactions, leading to various substituted products.
  • Dehydration: Under acidic conditions, 2,3-butadien-1-amine can undergo dehydration to form an imine or other nitrogen-containing compounds.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of more complex molecules .

Several methods exist for synthesizing 2,3-butadien-1-amine hydrochloride:

  • From Butadiene: The compound can be synthesized from butadiene through a series of reactions involving amination processes.
  • Reduction of Nitriles: Starting from nitriles or other nitrogen-containing precursors can yield this amine upon reduction.
  • Hydrochlorination: The addition of hydrochloric acid to 2,3-butadien-1-amine can produce the hydrochloride salt form.

These methods highlight the versatility of this compound in synthetic organic chemistry .

2,3-Butadien-1-amine hydrochloride has several applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceutical compounds.
  • Research Chemicals: Used in academic and industrial research settings for studying reaction mechanisms and biological interactions.
  • Polymer Chemistry: It may be involved in the synthesis of polymers or copolymers due to its reactive double bonds.

The compound's unique structure allows it to participate in diverse

Several compounds share structural similarities with 2,3-butadien-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Buta-2,3-dien-1-amineC₄H₇NSimilar structure; lacks hydrochloride form
1-AminobutaneC₄H₉NSaturated structure; less reactivity
4-AminobutanalC₄H₉NContains an aldehyde; different reactivity
AllylamineC₃H₅NShorter chain; used in polymer synthesis

The unique feature of 2,3-butadien-1-amine hydrochloride lies in its dual functionality as both an amine and an alkene, allowing it to engage in diverse chemical transformations not possible with saturated analogs like 1-Aminobutane .

Dates

Last modified: 08-16-2023

Explore Compound Types